Ethyl 2-(4-formylphenoxy)isonicotinate
Overview
Description
Ethyl 2-(4-formylphenoxy)isonicotinate, also known as ethyl 4-(2-pyridylcarbonyl)phenoxyacetate, is an organic compound with the molecular formula C15H13NO4 . It is used in scientific experiments for its biological properties and has potential implications in various fields of research and industry.
Molecular Structure Analysis
The molecular weight of Ethyl 2-(4-formylphenoxy)isonicotinate is 271.27 . The molecular formula is C15H13NO4 .Scientific Research Applications
Enzymatic Synthesis in Non-aqueous Medium
Ethyl isonicotinate, a component of Ethyl 2-(4-formylphenoxy)isonicotinate, has been used in enzymatic synthesis processes. For instance, Yadav, Joshi, and Lathi (2005) explored its reaction with hydrazine hydrate in 1,4-dioxane solvent to produce isoniazid, a key agent in tuberculosis treatment, using immobilized lipases as catalysts (Yadav, Joshi, & Lathi, 2005).
Novel Synthesis of Hantzsch-type N-substituted 1,4-Dihydropyridines
Cui, Wang, Lin, and Wang (2007) developed a method for synthesizing Hantzsch-type N-substituted 1,4-dihydropyridines from salicaldehydes, ethyl propiolate, and amines. This process involves treating salicaldehydes with ethyl propiolate, followed by a reaction with ethyl 3-(2-formylphenoxy)propenoates under specific conditions (Cui, Wang, Lin, & Wang, 2007).
Polymerization and Cross-linking Applications
Uyama, Lohavisavapanich, Ikeda, and Kobayashi (1998) found that in the horseradish-catalyzed polymerization of 2-(4-hydroxyphenyl)ethyl methacrylate, the phenolic moiety is selectively reacted. This polymerization results in a polymer with methacryloyl group side chains, suggesting potential applications in reactive polymer development (Uyama, Lohavisavapanich, Ikeda, & Kobayashi, 1998).
Green Synthesis of Pyranopyrazoles
Zolfigol et al. (2013) reported a green, efficient method for preparing 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles using a one-pot four-component condensation reaction. This synthesis employed isonicotinic acid as a dual and biological organocatalyst (Zolfigol et al., 2013).
Chitosan Hydrogel Formation
Karimi, Rostaminejad, Rahimi, Khodadadi, Khanmohammadi, and Shahriari (2018) synthesized tris(2-(2-formylphenoxy)ethyl)amine and used it as a cross-linker for creating pH- and thermo-responsive chitosan hydrogels. This suggests its utility in controlled drug release and other bioavailability applications (Karimi et al., 2018).
Synthesis of Functionalized Formylphenyl Derivatives
Shatirova and Nagieva (2020) explored the reactions of 4-[(4-formylphenoxy)methyl] derivatives of ethyl 6-alkyl(phenyl)-substituted nicotinates with various amines, glycols, and diamines. This led to the formation of azomethines, dioxolanes, and benzylimidazoles, indicating potential applications in synthesizing diverse organic compounds (Shatirova & Nagieva, 2020).
properties
IUPAC Name |
ethyl 2-(4-formylphenoxy)pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-2-19-15(18)12-7-8-16-14(9-12)20-13-5-3-11(10-17)4-6-13/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRPKKPMDAWAOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)OC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201184221 | |
Record name | 4-Pyridinecarboxylic acid, 2-(4-formylphenoxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201184221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-formylphenoxy)isonicotinate | |
CAS RN |
1415719-29-7 | |
Record name | 4-Pyridinecarboxylic acid, 2-(4-formylphenoxy)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinecarboxylic acid, 2-(4-formylphenoxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201184221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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